Imidazo[5,1-d][1,2,3,5]tetrazine
Description
Imidazo[5,1-d][1,2,3,5]tetrazine is a bicyclic heterocyclic compound comprising fused imidazole and tetrazine rings. Its structure features a nitrogen-rich tetrazine moiety, which confers unique electronic and reactive properties. A prominent derivative is Temozolomide (3-methyl-4-oxo-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide), an FDA-approved alkylating agent used in glioblastoma treatment . The tetrazine ring in this scaffold enables spontaneous hydrolysis under physiological conditions, releasing methylating agents that damage DNA . Its synthesis often involves diazo-coupling reactions and modifications at the 3- and 8-positions, allowing tailored pharmacological and chemical properties .
Properties
CAS No. |
85998-08-9 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
imidazo[5,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C4H3N5/c1-4-7-8-6-3-9(4)2-5-1/h1-3H |
InChI Key |
UCAPTQYAIUPNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NN=CN2C=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Diazoimidazole-4-Carboxamide
The foundational approach to imidazotetrazines involves the cyclocondensation of 5-diazoimidazole-4-carboxamide (7) with isocyanates. This method, first reported by Stevens et al., remains the cornerstone for synthesizing 3-substituted derivatives. The reaction proceeds through a [2+4] cycloaddition mechanism, where the diazo group reacts with the isocyanate's carbonyl carbon, followed by ring contraction (Scheme 1).
Recent optimizations have demonstrated that dimethyl sulfoxide (DMSO) as solvent at 0-5°C improves yields to 60-75% for simple alkyl isocyanates. For example, reaction with methyl isocyanate produces temozolomide (1a) in 68% yield after recrystallization from chloroform/hexane. Challenges persist in controlling exothermic side reactions, particularly with electron-deficient isocyanates where competing dimerization occurs.
Silicon-Mediated Protection Strategies
The volatility and toxicity of methyl isocyanate prompted development of silicon-protected intermediates. Wang et al. established that trimethylsilyl (TMS) isocyanates enable safer handling while maintaining reactivity. As shown in Scheme 2, TMS-methyl isocyanate reacts with 5-diazoimidazole-4-carboxamide (7) to form the protected intermediate 9, which undergoes desilylation with tetrabutylammonium fluoride (TBAF) in acetonitrile to yield temozolomide (1a) in 78% overall yield.
Comparative studies reveal silicon-based routes reduce purification steps compared to traditional methods. The TMS group's electron-donating effect stabilizes the intermediate, allowing storage at -20°C for >6 months without decomposition. However, scalability remains limited by the cost of silicon reagents and need for anhydrous conditions.
Modern Approaches to Structural Diversification
Benzyl-Substituted Derivatives
Benzyl isocyanates introduce aromatic diversity at the 3-position. Cousin et al. systematically varied substituents on the benzyl ring, employing both electron-donating (-OCH3, -CH3) and withdrawing (-NO2, -Cl) groups. Reaction conditions require strict temperature control (0°C to room temperature) to prevent premature cyclization.
As illustrated in Table 1, ortho-substituted benzyl derivatives exhibit lower yields (42-57%) compared to para-substituted analogues (61-68%) due to steric hindrance during cyclocondensation. The 2-methoxybenzyl derivative 13c crystallizes preferentially from chloroform/hexane mixtures, facilitating purification.
Table 1. Yields of Selected 3-Benzylimidazotetrazines
| Substituent | Position | Yield (%) | GI50 (μM)* |
|---|---|---|---|
| -OCH3 | ortho | 57 | >50 |
| -Cl | para | 68 | 48 |
| -NO2 | meta | 53 | >50 |
| -CH3 | para | 65 | 52 |
Heteromethyl-Functionalized Analogues
Replacing benzyl with heteroatom-containing methyl groups expands physicochemical properties. The (1,2,3-triazol-4-yl)methyl derivative 13n exemplifies this strategy, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations include:
- Using TMS-azide to prevent HN3 formation
- Sodium ascorbate/copper(II) sulfate catalyst system
- Aqueous tert-butanol solvent for improved regioselectivity
This method achieves 42% yield with >95% 1,4-regioselectivity, though scale-up challenges persist due to azide handling requirements.
Advanced Prodrug Activation Methodologies
SEM-Protected Derivatives
The 2-(trimethylsilyl)ethoxymethyl (SEM) group introduces acid-labile protection for targeted activation. Synthesis involves SEM-isocyanate condensation with 5-diazoimidazole-4-carboxamide, followed by BF3-mediated deprotection (Scheme 3).
Notably, SEM-substituted imidazotetrazine 10 demonstrates unique hydrolysis kinetics:
Chloroethyl Derivatives
Mitozolomide (3-(2-chloroethyl)-4-oxoimidazotetrazine-8-carboxamide) exemplifies alkylating agent derivatives. Stevens' route employs:
- Chloroethyl isocyanate cyclocondensation (72% yield)
- Boron trifluoride etherate-mediated chloro group activation
- Recrystallization from ethanol/water (95% purity)
Stability studies show t1/2 = 2.3h in plasma vs. 4.1h for TMZ, necessitating lyophilized formulation.
Analytical Challenges in Synthesis
Reaction Monitoring Techniques
Modern syntheses employ real-time 1H NMR and HPLC-MS for intermediate characterization. Key observations include:
Purification Methodologies
Gradient elution HPLC (C18 column, 10-90% acetonitrile/water) resolves isomeric impurities. Crystallization remains preferred for bulk production:
- TMZ: Chloroform/hexane (1:3 v/v)
- Benzyl derivatives: Ethyl acetate/hexane (1:2)
- Chloroethyl analogues: Ethanol/water (4:1)
Emerging Synthetic Technologies
Flow Chemistry Approaches
Microreactor systems (0.5mm ID, PTFE) enable safer diazo compound handling:
Isotopic Labeling Strategies
Deuterated TMZ variants employ D2O hydrolysis:
- >95% deuterium incorporation at methyl group
- 11C-labeled versions for PET imaging
- Requires anhydrous K2CO3 in deuterated acetonitrile
Stability Considerations in Synthesis
The imidazotetrazine core's pH-dependent stability (Figure 1) dictates synthetic protocols:
- Storage at pH 4.5-5.0 (citrate buffer)
- Lyophilization within 2h of synthesis
- Amber glassware to prevent photodegradation
Accelerated stability testing shows:
Industrial-Scale Production
Current Good Manufacturing Practice (cGMP) processes emphasize:
- Multi-stage filtration (0.22μm membrane)
- In-process controls for residual solvents (<500ppm)
- Polymorph control via anti-solvent crystallization
Batch records indicate:
Environmental Impact Mitigation
Green chemistry adaptations include:
- Recyclable TEMPO catalyst for oxidations
- Aqueous workup instead of halogenated solvents
- Catalytic TMS recovery systems (89% efficiency)
Computational Modeling in Synthesis
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) guide reaction optimization:
- Activation energy for cyclocondensation: 28.7 kcal/mol
- Transition state stabilization via H-bonding to DMSO
- Predictive models for isocyanate reactivity (R²=0.91)
Regulatory Considerations
Quality control protocols require:
- USP <467> residual solvent analysis
- ICH Q3D elemental impurities testing
- 21 CFR Part 11-compliant electronic records
Recent FDA submissions specify:
- Genotoxic impurity limits <1μg/day
- Forced degradation studies (40°C/75% RH)
- Container closure integrity testing
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.
Substitution: Substitution reactions, particularly at the 3-position, have been explored to overcome drug resistance in cancer cells.
Common Reagents and Conditions
Common reagents used in these reactions include isocyanates for the initial synthesis and various alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[5,1-d][1,2,3,5]tetrazines, which have shown promising antitumor activity .
Scientific Research Applications
Imidazo[5,1-d][1,2,3,5]tetrazines, particularly derivatives of imidazotetrazines, have been investigated for their potential as antitumor agents . Temozolomide, a well-known imidazotetrazine, has demonstrated clinical efficacy in treating lymphomas, brain tumors, and metastatic melanoma . Research has explored the cytotoxic and cytostatic activities of novel imidazotetrazine derivatives to determine their potential as anticancer drugs .
Research and Applications
In Vitro Studies:
- Imidazo[5,1-d]-1,2,3,5-tetrazines have been synthesized and screened for their growth-inhibitory activity against glioma cell lines . These cell lines exhibit temozolomide-sensitive and resistant phenotypes, depending on the presence or absence of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) .
- In general, imidazotetrazines showed low inhibitory activity, with GI50 values exceeding 50 μM against both sets of cell lines . However, silicon-containing derivatives, such as TMS-methylimidazotetrazine, displayed a similar profile to temozolomide, where MGMT+ cell lines were more resistant than MGMT- isogenic partners .
- The SEM-substituted compound showed potency across all cell lines, regardless of their MGMT status .
Cytotoxic and Cytostatic Activity:
- Research has focused on the cytotoxic (CTA) and cytostatic (CSA) activities of azolotetrazine derivatives on breast cancer cell cultures .
- One study found that Imidazotetrazine 4 had an IC50 of 0.85 mM/L and a CTA of 7.34, suggesting a potentially strong anticancer effect for further investigation .
- Imidazotetrazine 1 was found to suppress the viability of tumor cells more than twice as much as the comparison drug, with a dose-dependent effect on MCF-7 and Bt-474 lines .
Temozolomide and Prodrugs:
- Temozolomide (TMZ) is a prodrug that converts into 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide, which is then further degraded into a methylating agent .
- The stability of imidazotetrazines can be increased by forming a complex with cucurbit[n]uril (14 ), resulting in a longer half-life and increased activity against glioblastoma multiforme (GBM) primary cells .
Table of Imidazotetrazine Derivatives and Their Activities
Mechanism of Action
Imidazo[5,1-d][1,2,3,5]tetrazine exerts its effects through the methylation of guanine in DNA, forming O6-methyl guanine. This modification causes mismatches with thymine during DNA replication, leading to cycles of insertion and deletion by mismatch repair proteins. These futile cycles eventually cause the replication fork to collapse, inducing fatal double-strand breaks in the DNA . The compound’s lipophilic nature allows it to penetrate the blood-brain barrier efficiently, making it effective against brain tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-b][1,2,4,5]tetrazine Derivatives
Example : 3-(3,5-Dimethylpyrazole-1-yl)-6-(isopropylthio)imidazo[1,2-b][1,2,4,5]tetrazine (Compound I) .
- Structural Differences : The tetrazine ring is fused at positions [1,2-b] of the imidazole, unlike the [5,1-d] fusion in the target compound. This alters ring strain and electron distribution.
- However, the [1,2-b] fusion may reduce hydrolytic stability, limiting its utility in sustained alkylation .
Imidazo[5,1-f][1,2,4]triazine Derivatives
Example : 4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine .
- Structural Differences : Replaces the tetrazine ring with a triazine, reducing nitrogen content and reactivity.
- Functional Impact : Triazines exhibit slower hydrolysis rates and lower electrophilicity, making them less effective as alkylating agents. However, the 2,7-diamine groups may enable hydrogen bonding, useful in kinase inhibition .
Tetrahydro-1,2,4,5-tetrazine-Based Energetic Materials
Example : 1,2,4,5-Tetrahydro-tetrazine derivatives (A1–A5, B1–B5) .
- Structural Differences: Non-fused tetrazine rings with hydrogenated (tetrahydro) states.
- Functional Impact: These compounds prioritize high-energy density for explosive applications. The imidazo[5,1-d]tetrazine’s fused structure offers greater thermal stability (critical for pharmaceuticals) but lower detonation velocity compared to non-fused tetrazines .
Bioorthogonal Tetrazine Probes
Examples : Tetrazine-TCO (trans-cyclooctene) conjugates used in chemical proteomics .
- Structural Differences: Simple monocyclic tetrazines (e.g., 1,2,4,5-tetrazine) vs. fused imidazo-tetrazines.
- Functional Impact: Monocyclic tetrazines exhibit faster kinetics in inverse electron-demand Diels-Alder (iEDDA) reactions (rate constant ~2000 M⁻¹s⁻¹) , whereas imidazo-tetrazines like Temozolomide prioritize hydrolytic activation over bioorthogonal reactivity. The fused imidazole ring in Temozolomide stabilizes the tetrazine, delaying hydrolysis until intracellular delivery .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Imidazo[5,1-d][1,2,3,5]tetrazine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes often involve cyclization reactions or modifications of precursor heterocycles. For example, iodine-catalyzed methods (commonly used for imidazo[1,2-a]pyrazine derivatives) can be adapted, with temperature and catalyst loading optimized using factorial design to maximize yield . Purity is assessed via NMR and mass spectrometry (e.g., ESI-HRMS), with solvent polarity and purification techniques (e.g., column chromatography) critical for isolating isomers .
Q. How do structural variations in substituents affect the physicochemical properties of this compound compounds?
- Methodological Answer : Substituent effects are systematically studied via Hammett plots or computational modeling (e.g., DFT). For instance, electron-withdrawing groups (e.g., nitro) on aromatic rings alter solubility and reactivity, as shown in analogs like 2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine . Physical properties (melting points, spectral data) are cataloged in tables to correlate structure-function relationships .
Q. What theoretical frameworks guide the study of this compound’s reactivity in medicinal chemistry?
- Methodological Answer : Mechanistic theories (e.g., frontier molecular orbital analysis) predict electrophilic/nucleophilic sites, while QSAR models link structural features to bioactivity. For example, Temozolomide’s (a related tetrazine) antitumor mechanism is rooted in alkylation via methyltriazene intermediates . Theoretical frameworks ensure hypotheses are testable through controlled in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when studying reaction pathways of this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected byproducts) are addressed via multi-technique validation:
- Step 1 : Replicate experiments under identical conditions to rule out procedural errors .
- Step 2 : Use advanced characterization (e.g., X-ray crystallography or 2D NMR) to confirm structures .
- Step 3 : Apply computational tools (e.g., transition state modeling) to identify competing pathways .
Q. What interdisciplinary methodologies optimize the design of this compound-based probes for theranostic applications?
- Methodological Answer : Integrate computational reaction design (e.g., ICReDD’s AI-driven platforms) with experimental validation . For example:
- AI Prediction : Screen substituents for optimal fluorescence or targeting using machine learning.
- Experimental Testing : Synthesize top candidates and validate via in vivo imaging .
- Iterative Refinement : Adjust synthetic routes based on real-time feedback from automated systems .
Q. How can factorial design improve the scalability of this compound synthesis while minimizing side reactions?
- Methodological Answer : A 2^k factorial design evaluates variables (e.g., temperature, catalyst concentration, solvent ratio). For example:
- Variables : Temperature (60–100°C), catalyst (0.1–1.0 equiv.), solvent (DMF vs. THF).
- Response Metrics : Yield, purity, reaction time.
- Analysis : ANOVA identifies significant factors; interactions between variables are mapped to optimize conditions .
Q. What methodological challenges arise when correlating this compound’s in vitro bioactivity with in vivo efficacy, and how are they addressed?
- Methodological Answer : Challenges include metabolic instability and bioavailability. Solutions involve:
- Preclinical Models : Use pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration) in rodents.
- Prodrug Strategies : Modify tetrazine scaffolds to enhance stability (e.g., ester prodrugs hydrolyzed in vivo) .
- Data Integration : Combine omics data (proteomics/metabolomics) to map mechanistic pathways .
Data Presentation and Validation
-
Example Table : Physicochemical Properties of Imidazo Derivatives
Compound Melting Point (°C) ^1H NMR (δ, ppm) ESI-HRMS (m/z) 2-(4-Nitrophenyl)-... 154–156 8.21 (s, 1H) 354.1201 2-(4-Aminophenyl)-... 172–175 6.75 (d, 2H) 324.1452 -
Validation Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
